molecular formula C7H5ClFNO2 B1529392 3-Amino-5-chloro-2-fluorobenzoic acid CAS No. 1339070-81-3

3-Amino-5-chloro-2-fluorobenzoic acid

Cat. No.: B1529392
CAS No.: 1339070-81-3
M. Wt: 189.57 g/mol
InChI Key: FNLVVZVIPNSULO-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-2-fluorobenzoic acid is an organic compound characterized by the presence of an amino group (-NH2), a chloro group (-Cl), and a fluoro group (-F) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloro-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 3-chloro-2-fluorobenzoic acid followed by reduction of the nitro group to an amino group. The reaction conditions include the use of strong acids like sulfuric acid and nitric acid for nitration, and reducing agents like hydrogen in the presence of a catalyst for the reduction step.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized chemical reactions that ensure high yield and purity. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-chloro-2-fluorobenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The chloro and fluoro groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Halogen exchange reactions using nucleophiles.

Major Products Formed:

  • Oxidation: 3-Amino-5-chloro-2-nitrobenzoic acid.

  • Reduction: this compound (from its nitro derivative).

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-chloro-2-fluorobenzoic acid finds applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

3-Amino-5-chloro-2-fluorobenzoic acid is structurally similar to other halogenated benzoic acids, such as 3-chloro-2-fluorobenzoic acid and 2-amino-5-chloro-3-fluorobenzoic acid. its unique combination of functional groups gives it distinct chemical properties and reactivity. This compound stands out due to its versatility in synthetic applications and potential biological activity.

Comparison with Similar Compounds

  • 3-Chloro-2-fluorobenzoic acid

  • 2-Amino-5-chloro-3-fluorobenzoic acid

  • 3-Amino-2-fluorobenzoic acid

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Properties

IUPAC Name

3-amino-5-chloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLVVZVIPNSULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339070-81-3
Record name 3-amino-5-chloro-2-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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